Bienvenue dans la boutique en ligne BenchChem!

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Fragment-Based Drug Design

This heterocyclic building block features a single hydrogen bond donor and computed XLogP of -0.9, making it an ideal fragment for CNS-penetrant lead compounds. Its regiospecific 6-oxo-9-carboxylic acid substitution pattern is projected to yield novel, patentable analogs for HIV integrase and ALK5 (TGF-β type I receptor) inhibitor programs, distinct from the more polar 8-hydroxy regioisomer. Procuring this specific scaffold eliminates the risk of synthetic pathway failure from structural mismatches. The powder form with ≥95% purity is directly compatible with automated HTS platforms, ensuring reproducible concentration-response data for your screening campaigns.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 1522556-92-8
Cat. No. B2436450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid
CAS1522556-92-8
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESC1COCC2=C(C=CC(=O)N21)C(=O)O
InChIInChI=1S/C9H9NO4/c11-8-2-1-6(9(12)13)7-5-14-4-3-10(7)8/h1-2H,3-5H2,(H,12,13)
InChIKeyLUNYVNCWKCKJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid (CAS 1522556-92-8) – Core Scaffold Profile & Procurement Identifier


6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid is a heterocyclic building block featuring a fused pyrido-oxazine core. It is characterized by a molecular formula of C9H9NO4, a molecular weight of 195.17 g/mol, and a computed XLogP3-AA value of -0.9 [1]. Commercially, it is sourced as a powder with a minimum purity of 95% and is supplied by Enamine (available through Sigma-Aldrich) and CymitQuimica . Its primary utility lies in medicinal chemistry as a versatile small molecule scaffold for constructing more complex, biologically relevant polycyclic systems [2].

Procurement Risk of 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic Acid Substitution


Interchanging in-class pyrido-oxazine building blocks without rigorous validation introduces significant risk due to structural nuances that critically alter physicochemical properties and downstream reactivity. A simple substitution, for example with the 8-hydroxy analog (CAS 1514663-78-5), changes the molecular formula to C9H9NO5, increases the molecular weight to 211.17 g/mol, and adds an additional hydrogen bond donor, which directly impacts solubility, LogP, and hydrogen-bonding capacity [1][2]. This specific structural framework is key to its role as a precursor in synthesizing biologically important polycyclic pyridones. Any deviation in the substitution pattern can lead to a total failure of the intended synthetic pathway or drastically alter the biological profile of the final compound, making a generic substitution economically and scientifically unsound [3].

Quantitative Differentiation Guide for 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic Acid


Comparison of Computed Lipophilicity (XLogP3-AA) versus the 8-Hydroxy Analog

The target compound demonstrates more favorable predicted lipophilicity for passive membrane permeation compared to its nearest commercially available analog, the 8-hydroxy derivative. The computed XLogP3-AA for the target compound is -0.9, compared to a more hydrophilic value for the 8-hydroxy analog [1][2]. This difference is consistent with the replacement of a hydrogen atom with a polar hydroxyl group on the pyridine ring. The higher lipophilicity is a critical differentiator for central nervous system (CNS) drug discovery programs and other applications requiring improved membrane permeability.

Medicinal Chemistry Physicochemical Property Prediction Fragment-Based Drug Design

Hydrogen Bonding Capacity Differentiation from the 8-Hydroxy Analog

The target compound has a reduced hydrogen bonding capacity, a key factor in target engagement and off-target promiscuity. PubChem data confirms it possesses exactly 1 hydrogen bond donor, whereas the 8-hydroxy analog contains 2 hydrogen bond donors [1][2]. An additional donor can drastically reduce a molecule's ability to permeate biological membranes and increase the likelihood of promiscuous binding. The reduced donor count of the target compound makes it a more selective and developable starting point for lead optimization.

Medicinal Chemistry Molecular Recognition Physicochemical Property Design

Verified Commercial Purity and Physical Form from a Primary Supplier

Procurement from primary branded sources guarantees a defined physical form and chemical purity, a critical factor for experimental reproducibility not met by all suppliers of similar building blocks. Sigma-Aldrich's technical datasheet for this product (ENAH90822BEE) confirms a minimum purity of 95% and a physical form of powder . For comparison, commercial listings for the 8-hydroxy analog often lack this level of verified detail from a major, quality-audited distributor . The powder form is particularly advantageous for automated high-throughput screening (HTS) platforms compared to oils or gums, which some analogs may be supplied as.

Chemical Sourcing Reproducibility High-Throughput Screening

Validated Scaffold for Polycyclic Pyridone Synthesis

The pyrido[2,1-c][1,4]oxazine core is established as a direct precursor to biologically active polycyclic pyridones, a structural class that includes commercial HIV integrase inhibitors like dolutegravir and bictegravir [1]. While published syntheses demonstrate the utility of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones in constructing these scaffolds, the target compound's unique 6-oxo-9-carboxylic acid pattern positions it as a distinct regioisomeric entry point within this synthetic methodology. Alternative regioisomers (e.g., 1,8-diones vs. 9-carboxylic acids) would lead to different cyclization products, making direct replacement impossible for accessing the specific polycyclic frameworks required for this class of therapeutics.

Synthetic Chemistry HIV Integrase Inhibitors Polycyclic Heterocycles

Application Scenarios for 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic Acid Based on Verified Evidence


Hit-to-Lead Optimization in CNS Drug Discovery

The compound's lower hydrogen bond donor count (1 vs. 2 for its 8-hydroxy analog) and higher computed lipophilicity (XLogP3-AA = -0.9) make it a highly suitable fragment or early lead scaffold for CNS targets where blood-brain barrier penetration is required [1][2]. The powder form and verified purity from sources like Sigma-Aldrich facilitate its immediate use in automated HTS platforms, ensuring reliable concentration-response data .

Synthesis of Polycyclic Pyridone Libraries for Antiviral Screening

As a regioisomeric analog of demonstrated building blocks for polycyclic pyridone synthesis, this compound is uniquely suited as a starting material for diversifying chemical libraries targeting HIV integrase and related viral enzymes [3]. Its specific 6-oxo-9-carboxylic acid substitution pattern is projected to yield novel, patentable analogs distinct from those derived from the more common 1,8-dione regioisomer, providing a competitive advantage in antiviral drug discovery.

Fragment-Based Drug Design Against ALK5 Kinase and TGF-β Pathway Targets

The pyrido[2,1-c][1,4]oxazine scaffold is a recognized chemotype in patent literature for ALK5 (TGF-β type I receptor) inhibition [4]. Procuring this specific compound provides a structurally validated starting fragment for medicinal chemists aiming to develop selective ALK5 inhibitors. Its reduced hydrogen bonding potential allows for the addition of substituents to improve potency and selectivity without exceeding the physicochemical limits required for oral bioavailability, a process that would be more constrained with the 8-hydroxy analog [2].

Development of Novel Heterocyclic Building Block Collections for External Partnerships

For CROs (Contract Research Organizations) and chemical suppliers, the compound's documented properties and sourcing pedigree from an established manufacturer like Enamine (via Sigma-Aldrich) make it a high-value addition to a screening collection . Its differentiation through regiospecificity and quantifiable physicochemical advantages over the 8-hydroxy analog can be leveraged as a unique selling proposition to drug discovery partners, warranting a premium procurement cost.

Quote Request

Request a Quote for 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.